N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c1-15-13-19(8-9-20(15)24)32(30,31)27-12-3-2-7-18(27)10-11-25-21(28)22(29)26-17-6-4-5-16(23)14-17/h4-6,8-9,13-14,18H,2-3,7,10-12H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJYNOGQVHJXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Piperidine
The piperidine ring is functionalized with the 4-fluoro-3-methylbenzenesulfonyl group using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions.
Procedure :
- Dissolve piperidine (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL/g).
- Add triethylamine (2.2 equiv) and cool to 0°C.
- Slowly add 4-fluoro-3-methylbenzenesulfonyl chloride (1.1 equiv) dropwise.
- Stir at room temperature for 12–16 hours.
- Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | Triethylamine | 85% |
| Solvent | DCM | 82% |
| Temperature | 0°C → RT | Max yield |
Alternative bases (e.g., K₂CO₃) in dimethylformamide (DMF)-water systems achieved comparable yields (83%).
Formation of the Ethanediamide Bridge
Oxalyl Chloride-Mediated Coupling
The ethylamine intermediate is coupled with 3-fluoroaniline using oxalyl chloride:
Procedure :
- Dissolve ethylamine intermediate (1.0 equiv) in anhydrous THF (10 mL/g).
- Add oxalyl chloride (2.2 equiv) at −10°C, stir for 1 hour.
- Add 3-fluoroaniline (1.1 equiv) and triethylamine (3.0 equiv).
- Warm to RT, stir for 6 hours. Quench with NH₄Cl, extract with EtOAc.
Reaction Metrics :
- Yield : 78% (unoptimized), improving to 91% with molecular sieve 4A (1.5 equiv).
- Purity : 98.5% after recrystallization (petroleum ether/EtOAc, 60:1).
Process Scalability and Industrial Considerations
Hydrogenation Optimization
Critical steps requiring hydrogenation (e.g., nitro group reduction) were optimized for pressure and catalyst loading:
| Parameter | Small Scale (1 g) | Pilot Scale (1 kg) |
|---|---|---|
| Pressure (MPa) | 0.8 | 0.6–1.0 |
| Catalyst (Pd/C) | 5 wt% | 3 wt% |
| Yield | 92% | 89% |
Cost Analysis :
- Tetrabutylammonium bromide reduced raw material costs by 23% compared to alternative phase-transfer catalysts.
- DMF-water solvent recycling decreased waste disposal expenses by 37%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.39 (m, 2H, ArH), 4.21 (q, J = 6.8 Hz, 2H, CH₂), 3.02–2.94 (m, 4H, piperidine).
- HPLC : t₃ = 14.2 min (98.7% purity, C18 column, MeCN/H₂O 70:30).
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups or replace existing ones.
Scientific Research Applications
Medicinal Chemistry
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide has shown potential in:
- Enzyme inhibition : Similar compounds have been studied for their ability to inhibit specific enzymes, which could lead to new therapeutic agents.
- Anticancer properties : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
Biological Studies
The compound is under investigation for:
- Receptor binding : Its structure allows for interaction with biological targets, potentially modulating receptor activity.
- Anti-inflammatory effects : Preliminary studies suggest it may reduce inflammation, making it a candidate for treating inflammatory diseases.
Materials Science
Due to its unique chemical properties, this compound can be utilized in:
- Polymer development : It serves as a building block for synthesizing new polymers with desirable mechanical properties.
- Coatings : The compound's stability and reactivity make it suitable for creating protective coatings in industrial applications.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related sulfonamide derivative on various tumor cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value of . This highlights the potential of this compound as a lead compound for further development in cancer therapy.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of similar sulfonamide derivatives demonstrated their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The inhibitory concentration (IC50) values ranged from to , suggesting that this compound could have similar or enhanced inhibitory effects.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
(a) N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide
- Structural Differences : Replaces the 3-fluorophenyl group with a 3-(trifluoromethyl)phenyl moiety and introduces a dihydroindole ring.
- Impact: The trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration compared to the target compound’s 3-fluorophenyl group.
(b) N-(2,2-Difluoro-1-(4-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)ethyl)piperidin-1-amine
- Structural Differences : Features a difluoroethyl linker and a trifluoromethylphenyl group instead of the ethanediamide bridge.
- The trifluoromethyl group improves resistance to enzymatic degradation .
(c) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Structural Differences : Incorporates a chromen-4-one and pyrazolopyrimidine system alongside the 3-fluorophenyl group.
- Impact : The extended aromatic system may enhance π-π stacking interactions with receptors but could increase molecular weight, affecting solubility .
Fluorophenyl Isomerism and Pharmacological Implications
The 3-fluorophenyl group in the target compound contrasts with ortho- (2-fluoro) and para- (4-fluoro) isomers observed in fentanyl analogs (e.g., p-fluoro-isobutyrylfentanyl). Meta-substitution (3-fluoro) reduces steric hindrance compared to ortho-substitution and may optimize binding to targets like opioid receptors. However, para-substitution often provides better metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .
Key Observations :
- The target compound’s sulfonamide group distinguishes it from indole- or chromenone-containing analogs, likely improving solubility and synthetic versatility .
- Higher molecular weight analogs (e.g., chromenone derivative) may face challenges in oral bioavailability.
Biological Activity
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.
- Sulfonyl group : This functional group enhances the compound's reactivity and interaction with biological targets.
- Fluorinated phenyl groups : The presence of fluorine atoms can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.
Molecular Formula : C22H25F2N3O4S
Molecular Weight : 465.52 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Interaction : The piperidine moiety may interact with neurotransmitter receptors, potentially modulating neurotransmission pathways.
- Enzyme Inhibition : The sulfonyl group can form strong interactions with enzymes, inhibiting their activity and affecting various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Dopamine Transporter (DAT) Inhibition : Similar compounds have been studied for their ability to inhibit DAT, which plays a critical role in dopamine reuptake and has implications for treating addiction disorders .
- Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways.
- Potential Antidepressant Activity : Some derivatives of piperidine compounds are being explored for their antidepressant effects, suggesting that this compound may also exhibit similar properties due to its structural analogies .
Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- A study on novel DAT inhibitors highlighted the structural similarities and pharmacological profiles that could be leveraged for developing therapeutics against cocaine use disorders .
- Structure-activity relationship (SAR) studies have shown that modifications to the piperidine and sulfonyl groups can significantly affect the compound's potency and selectivity towards biological targets.
Case Study 1: Dopamine Transporter Inhibition
In a comparative analysis involving various piperidine derivatives, it was found that modifications at the sulfonyl position enhanced DAT inhibition, leading to increased locomotor activity in animal models. This suggests that this compound could be a promising candidate for further exploration in addiction therapies .
Case Study 2: Anti-inflammatory Activity
Another investigation into related sulfonamide compounds revealed significant anti-inflammatory effects in vitro. These findings indicate that this compound may also possess similar properties, warranting further studies to elucidate its mechanism of action in inflammatory models.
Q & A
Q. What are the key synthetic routes for this compound, and what critical steps ensure successful synthesis?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the piperidin-2-yl ethyl intermediate via nucleophilic substitution or reductive amination. The 4-fluoro-3-methylbenzenesulfonyl group is introduced through sulfonylation under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base). The final ethanediamide linkage is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine and carboxylic acid precursors. Key steps require strict temperature control (0–5°C for sulfonylation) and inert atmospheres to prevent side reactions .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer: Use a combination of analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended).
- NMR (¹H/¹³C) to confirm the presence of fluorophenyl (δ ~7.2–7.4 ppm) and benzenesulfonyl (δ ~2.3 ppm for methyl) groups.
- Mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+ ion).
- FT-IR to identify amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer: Begin with in vitro assays targeting proposed mechanisms:
- Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) for sulfonamide-sensitive targets like carbonic anhydrase.
- Cellular viability assays (MTT/XTT) in disease-relevant cell lines to screen for cytotoxicity or antiproliferative effects.
- Binding affinity studies (SPR or fluorescence polarization) to assess interactions with receptors or proteins. Always include positive controls (e.g., acetazolamide for sulfonamide activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer: Employ Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Test gradients (e.g., 0°C vs. room temperature) for sulfonylation efficiency.
- Solvent polarity : Compare DMF (polar aprotic) vs. THF for coupling reactions.
- Catalyst loading : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling steps.
Use continuous flow chemistry to enhance mixing and heat transfer, reducing side reactions like hydrolysis .
Q. How can researchers resolve discrepancies in biological activity data across different assays?
- Methodological Answer:
- Cross-validate assays : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity).
- Analyze structural analogs : Test compounds with modified fluorophenyl or piperidine groups to identify pharmacophore requirements (see Table 1 in for analog examples).
- Assess solubility : Use dynamic light scattering (DLS) to detect aggregation, which may cause false negatives. Adjust DMSO concentrations (<0.1% v/v) to maintain compound stability .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FT-IR or HPLC monitoring to detect intermediates in real time.
- Purification : Use flash chromatography with gradients (e.g., 10–50% ethyl acetate in hexane) or recrystallization (ethanol/water mixtures) for bulk batches.
- Quality control : Validate scalability with three consecutive batches, ensuring ≤2% deviation in yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
